molecular formula C10H16O B1252220 (1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one

(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one

Cat. No.: B1252220
M. Wt: 152.23 g/mol
InChI Key: MQPHVIPKLRXGDJ-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one, also known as Camphor, is a bicyclic monoterpene ketone. It is a white crystalline substance with a strong, aromatic odor. This compound is naturally found in the wood of the camphor laurel (Cinnamomum camphora), a large evergreen tree native to Asia. Camphor has been used for centuries in traditional medicine, as well as in modern applications such as pharmaceuticals, cosmetics, and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Camphor can be synthesized through several methods. One common synthetic route involves the oxidation of borneol or isoborneol. This process typically uses oxidizing agents such as chromic acid or sodium hypochlorite under controlled conditions to yield camphor.

Another method involves the Wagner-Meerwein rearrangement of α-pinene, which is derived from turpentine oil. This reaction is catalyzed by acids such as sulfuric acid or phosphoric acid, leading to the formation of camphene, which is subsequently oxidized to camphor.

Industrial Production Methods

In industrial settings, camphor is often produced through the steam distillation of camphor laurel wood. The crude camphor obtained is then purified through sublimation, where it is heated to a temperature at which it transitions directly from a solid to a gas, leaving impurities behind. The vapor is then condensed to obtain pure camphor crystals.

Chemical Reactions Analysis

Types of Reactions

Camphor undergoes various chemical reactions, including:

    Oxidation: Camphor can be further oxidized to camphoric acid using strong oxidizing agents like nitric acid.

    Reduction: It can be reduced to borneol or isoborneol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Camphor can undergo halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms in the molecule.

Common Reagents and Conditions

    Oxidation: Nitric acid, chromic acid, sodium hypochlorite.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine, bromine, in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Camphoric acid.

    Reduction: Borneol, isoborneol.

    Substitution: Halogenated camphor derivatives.

Scientific Research Applications

Camphor has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis and as a standard in polarimetry.

    Biology: Studied for its antimicrobial and insecticidal properties.

    Medicine: Used in topical analgesics, decongestants, and anti-inflammatory formulations.

    Industry: Employed in the production of celluloid, a type of plastic, and as a plasticizer for nitrocellulose.

Mechanism of Action

Camphor exerts its effects through several mechanisms:

    Molecular Targets: It interacts with ion channels such as TRPV1 and TRPA1, which are involved in pain and temperature sensation.

    Pathways Involved: Camphor activates these ion channels, leading to a cooling sensation and analgesic effects. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Camphor is unique among similar compounds due to its distinct bicyclic structure and aromatic odor. Similar compounds include:

    Borneol: A precursor to camphor with similar medicinal properties.

    Isoborneol: Another isomer of borneol, used in similar applications.

    Menthol: Shares the cooling sensation property but has a different structure and is derived from peppermint oil.

Camphor’s unique combination of properties makes it a valuable compound in various fields, from traditional medicine to modern industrial applications.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

InChI

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8+/m0/s1

InChI Key

MQPHVIPKLRXGDJ-XLPZGREQSA-N

SMILES

CC1C2CC(C2(C)C)CC1=O

Isomeric SMILES

C[C@H]1[C@H]2C[C@@H](C2(C)C)CC1=O

Canonical SMILES

CC1C2CC(C2(C)C)CC1=O

Synonyms

pinocamphone
pinocamphone, (1alpha,2beta,5alpha)-isomer
pinocamphone, (1S-(1alpha,2beta,5alpha))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 2
(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 3
Reactant of Route 3
(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 4
(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 5
(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 6
(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one

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